molecular formula C8H11F2N B14323299 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride CAS No. 112290-10-5

1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride

Cat. No.: B14323299
CAS No.: 112290-10-5
M. Wt: 159.18 g/mol
InChI Key: JFUKDQISVXMNRI-UHFFFAOYSA-M
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Description

1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride is a chemical compound known for its role as an electrophilic fluorinating agent. It is widely used in organic synthesis, particularly in the fluorination of various substrates. The compound is characterized by its pyridinium core substituted with three methyl groups and a fluorine atom, making it a potent source of electrophilic fluorine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride primarily undergoes electrophilic fluorination reactions. It can react with a variety of nucleophilic substrates, including aromatic compounds, alkenes, and heterocycles .

Common Reagents and Conditions: The compound is often used in conjunction with palladium catalysts for selective fluorination reactions. For example, palladium-catalyzed C-H activation and oxidative fluorination are common methods . Other reagents that may be used include N-fluorobenzenesulfonimide and other electrophilic fluorinating agents.

Major Products Formed: The major products formed from reactions involving this compound are typically fluorinated organic compounds. These products can include fluoroazulenes, fluorinated aromatics, and other fluorinated heterocycles .

Scientific Research Applications

1-Fluoro-2,4,6-trimethylpyridin-1-ium fluoride has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms . In biology and medicine, fluorinated compounds are often used as imaging agents or in drug development. The compound’s ability to introduce fluorine into organic molecules makes it a valuable tool in these fields .

Mechanism of Action

The mechanism by which 1-fluoro-2,4,6-trimethylpyridin-1-ium fluoride exerts its effects involves the transfer of the fluorine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the fluorine atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally, the fluorine atom is introduced into the organic molecule, enhancing its chemical properties .

Properties

CAS No.

112290-10-5

Molecular Formula

C8H11F2N

Molecular Weight

159.18 g/mol

IUPAC Name

1-fluoro-2,4,6-trimethylpyridin-1-ium;fluoride

InChI

InChI=1S/C8H11FN.FH/c1-6-4-7(2)10(9)8(3)5-6;/h4-5H,1-3H3;1H/q+1;/p-1

InChI Key

JFUKDQISVXMNRI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)F)C.[F-]

Origin of Product

United States

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